Perfluorononanoic acid

Overview

Description

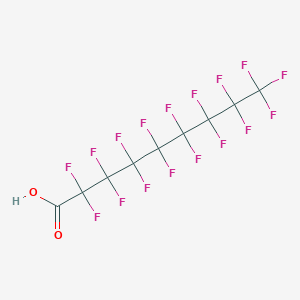

Perfluorononanoic acid (PFNA) is a nine-carbon perfluoroalkyl carboxylic acid (PFCA) with the chemical formula C₈F₁₇COOH. As a member of the per- and polyfluoroalkyl substances (PFAS), PFNA is characterized by a fully fluorinated carbon chain and a terminal carboxylic acid group. It is highly persistent in the environment due to the strength of carbon-fluorine bonds, which resist degradation by heat, light, and microbial activity . PFNA is primarily used in industrial applications such as surfactants, coatings, and firefighting foams, but it is also a degradation product of precursor fluorotelomer alcohols (FTOHs) .

Human exposure occurs via contaminated drinking water, food (e.g., seafood, meat), and dust . PFNA bioaccumulates in wildlife and humans, with serum half-lives estimated at several years . Studies have linked PFNA to developmental toxicity, hepatotoxicity, and endocrine disruption, mediated partly through peroxisome proliferator-activated receptor alpha (PPARα) pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorononanoic acid can be synthesized through the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. Another method involves the carboxylation of F(CF₂)₈I. Additionally, this compound can form from the biodegradation of 8:2 fluorotelomer alcohol .

Industrial Production Methods: The industrial production of this compound primarily occurs in Japan. It is produced by the oxidation of a linear fluorotelomer olefin mixture. The commercial product Surflon S-111 contains this compound as the primary compound by weight .

Chemical Reactions Analysis

Types of Reactions: Perfluorononanoic acid undergoes various chemical reactions, including:

Oxidation: It is resistant to oxidative degradation due to the strength of the carbon-fluorine bond.

Reduction: It can react with reducing agents.

Substitution: It can undergo substitution reactions with bases and other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents are required for oxidation reactions.

Reducing Agents: Various reducing agents can be used for reduction reactions.

Major Products Formed:

Oxidation Products: Due to its resistance, oxidation products are minimal.

Reduction Products: Reduction can lead to the formation of simpler fluorinated compounds.

Substitution Products: Substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

Chemistry

- Fluoropolymer Production: PFNA is utilized as a surfactant in the synthesis of fluoropolymers, such as polyvinylidene fluoride (PVDF), which are employed in coatings and materials that require resistance to heat and chemicals.

- Analytical Chemistry: PFNA serves as a reference standard for detecting and quantifying PFAS in environmental samples.

Biology

- Immunotoxicity Studies: Research indicates that PFNA exposure can lead to significant immunotoxic effects, including alterations in lymphoid organs and immune functions. Studies on animal models have shown that exposure results in decreased body weight and weight of lymphoid organs, alongside cell cycle arrest and apoptosis in the spleen and thymus .

- Neurotoxicity Investigations: PFNA has been studied for its neurotoxic effects, with findings suggesting potential impacts on cognitive functions and behavior in animal models.

Medicine

- Toxicological Research: PFNA is investigated for its role in modulating immune responses and its potential immunotoxic effects. Case studies have shown associations between prenatal exposure to PFAS, including PFNA, and increased respiratory infections in children .

- Drug Delivery Systems: Due to its stability, PFNA is explored for potential applications in drug delivery systems.

Fluorinated Products

- Surface Coatings: PFNA is used in creating water- and grease-repellent coatings for textiles, carpets, and food-contact materials, enhancing their durability.

- Cleaning Products: Its surfactant properties make PFNA effective in cleaning agents, contributing to their efficacy against tough stains.

Environmental Impact Studies

- Bioaccumulation Research: Studies have documented the presence of PFNA in human blood and various ecological systems, raising concerns about its bioaccumulation potential. This has led to investigations into the long-term effects of exposure on both human health and wildlife.

Immunotoxicity Case Study

A study involving BALB/c mice demonstrated that exposure to PFNA led to decreased body weight and significant alterations in immune function parameters. The production of interleukin (IL)-4 was impaired, indicating disrupted immune responses .

Prenatal Exposure Study

A cohort study indicated that prenatal exposure to PFASs, including PFNA, was associated with an increased incidence of respiratory infections among children. This highlights the potential long-term health impacts of PFNA exposure during critical developmental periods .

Mechanism of Action

Perfluorononanoic acid exerts its effects through several mechanisms:

Molecular Targets: It primarily targets the immune system, affecting lymphoid organs and T cells.

Pathways Involved: It activates peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ) and the hypothalamic-pituitary-adrenal axis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

PFNA shares structural similarities with other PFCAs (e.g., PFOA, PFDA) and perfluoroalkyl sulfonic acids (e.g., PFOS, PFHxS). Key differences include:

- Chain length : PFNA (C9) has a longer carbon chain than PFOA (C8) but is shorter than PFDA (C10).

- Functional group : Unlike sulfonic acids (PFOS, PFHxS), PFNA is a carboxylic acid, which affects its solubility and environmental partitioning.

| Property | PFNA | PFOA (C8) | PFOS (C8) | PFDA (C10) |

|---|---|---|---|---|

| Molecular formula | C₉HF₁₇O₂ | C₈HF₁₅O₂ | C₈HF₁₇O₃S | C₁₀HF₁₉O₂ |

| Water solubility (mg/L) | 0.34 | 3.4 | 0.58 | 0.12 |

| Log Kow | 4.9 | 4.3 | 5.3 | 5.8 |

| Serum half-life (years) | ~3.5 | ~2.3 | ~5.4 | ~7.1 |

Environmental Occurrence and Persistence

PFNA is less prevalent than PFOA or PFOS in groundwater but is increasingly detected in regions with industrial activity:

- Groundwater : In China, PFNA was detected at 0.025 nmol/L (detection rate: 28.8%), lower than PFOA but higher than PFDA .

- Human serum : Median PFNA levels in U.S. populations increased by 100% from 1999–2000 to 2003–2004, contrasting with declines in PFOS and PFOA .

Toxicological Profiles

- Developmental toxicity : In mice, PFNA induced higher mortality and developmental delays than PFOA at equivalent doses (1 mg/kg/day), with both dependent on PPARα activation .

- Endocrine disruption : PFNA competes with thyroxine (T4) for binding to transthyretin (TTR) at IC₅₀ = 12.5–50× weaker than T4, comparable to PFOS but weaker than PFHxS .

- Ecotoxicology : PFNA exhibited higher toxicity to marine algae (EC₅₀ = 65.1–156.6 mg/L) than PFOA (EC₅₀ = 351.8–668.7 mg/L) .

| Compound | Developmental Toxicity (Mouse) | TTR Binding Potency (IC₅₀) | Algal Toxicity (EC₅₀, mg/L) |

|---|---|---|---|

| PFNA | High (PPARα-dependent) | 12.5–50× weaker than T4 | 65.1–156.6 |

| PFOA | Moderate (PPARα-dependent) | >100× weaker than T4 | 351.8–668.7 |

| PFOS | Not studied | 12.5–50× weaker than T4 | N/A |

Human Exposure and Health Impacts

- Associations with disease : PFNA showed weaker associations with acute lymphoblastic leukemia (ALL) in children compared to PFOS, with effects linked to birth order and maternal parity .

- Biomonitoring : Median serum levels in U.S. adolescents (2011–2016) were 0.8 µg/L for PFNA vs. 2.1 µg/L for PFOS and 1.9 µg/L for PFOA .

Regulatory and Monitoring Status

Biological Activity

Perfluorononanoic acid (PFNA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which have garnered significant attention due to their widespread environmental presence and potential health impacts. This article provides a comprehensive overview of PFNA’s biological activity, focusing on its immunotoxicity, neurotoxicity, and other health effects supported by diverse research findings.

Overview of PFNA

PFNA is characterized by a nine-carbon chain with fluorinated carbon atoms, making it highly resistant to degradation. It has been used in various industrial applications, including surface coatings and as a surfactant. Due to its persistence in the environment and bioaccumulation potential, PFNA has been detected in human blood and various ecological systems.

Immunotoxicity

Mechanisms of Action:

Research indicates that PFNA exerts significant immunotoxic effects. A study on BALB/c mice demonstrated that exposure to PFNA led to decreased body weight and weight of lymphoid organs, alongside cell cycle arrest and apoptosis in the spleen and thymus. Notably, the production of interleukin (IL)-4 and interferon-gamma was impaired in splenic lymphocytes, indicating a disruption in immune function .

Long-term Effects:

Further investigations revealed that even after 28 days post-exposure, several immune parameters did not fully recover. For instance, the proportion of intact thymocytes remained decreased, suggesting long-lasting alterations in immune cell populations .

Case Studies:

A cohort study indicated that prenatal exposure to PFASs, including PFNA, was associated with an increased incidence of respiratory infections in children . Additionally, another study highlighted that PFNA exposure resulted in significant reductions in splenic atrophy and altered leukocyte populations .

Neurotoxicity

Recent studies have explored the neurotoxic effects of PFNA using zebrafish embryos as a model organism. Exposure to environmentally relevant concentrations resulted in significant behavioral changes such as reduced swimming activity and alterations in neurotransmitter levels (e.g., acetylcholine and dopamine) .

Key Findings:

- Synaptogenesis Pathway: RNA sequencing revealed that PFNA exposure affected key biological processes related to synaptogenesis and neurotransmitter synapse signaling pathways.

- Neurotransmitter Levels: A marked decrease in GABAergic neurons was observed in treated larvae, linking molecular changes to behavioral impairments .

Other Health Effects

PFNA has been associated with various adverse health outcomes beyond immunotoxicity and neurotoxicity:

- Hepatotoxicity: Animal studies have shown that PFNA can lead to liver enlargement and alterations in liver enzyme activity .

- Reproductive Toxicity: Evidence suggests that PFNA exposure may negatively impact reproductive health, as indicated by studies showing reduced fertility rates in exposed populations .

- Endocrine Disruption: PFNA has been implicated in disrupting hormonal pathways, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation .

Summary Table of Biological Effects

| Biological Activity | Observed Effects |

|---|---|

| Immunotoxicity | Decreased lymphocyte viability; impaired cytokine production; long-term immune alterations. |

| Neurotoxicity | Behavioral changes; reduced neurotransmitter levels; affected synaptogenesis pathways. |

| Hepatotoxicity | Liver enlargement; altered enzyme activity; potential for chronic liver disease. |

| Reproductive Toxicity | Reduced fertility rates; potential developmental impacts on offspring. |

| Endocrine Disruption | Interaction with PPARs; altered metabolic functions. |

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUFPBIDKMEQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17COOH, C9HF17O2 | |

| Record name | PFNA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4149-60-4 (ammonium salt) | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8031863 | |

| Record name | Perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.08 [mmHg], -0.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PFNA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Mechanism of Action |

The potency of the induction of peroxisomal beta-oxidation was compared between perfluorinated fatty acids (PFCAs) with different carbon chain lengths in the liver of male and female rats. In male rats, perfluoroheptanoic acid (PFHA) has little effect, although perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA) and perfluorodecanoic acid (PFDA) potentially induced the activity. By contrast, PFHA and PFOA did not induce the activity of peroxisomal beta-oxidation in the liver of female rats while PFNA and PFDA effectively induced the activity. The induction of the activity by these PFCAs was in a dose-dependent manner, and there is a highly significant correlation between the induction and hepatic concentrations of PFCAs in the liver regardless of their carbon chain lengths. These results strongly suggest that the difference in their chemical structure is not the cause of the difference in the potency of the induction. Hepatic concentrations of PFOA and PFNA was markedly higher in male compared with female rats. Castration of male rats reduced the concentration of PFNA in the liver and treatment with testosterone entirely restored the reduction. In contrast to the results obtained from the in vivo experiments, the activity of peroxisomal beta-oxidation was induced by PFDA and PFOA to the same extent in cultured hepatocytes prepared from both male and female rats. These results, taken together, indicate that difference in accumulation between PFCAs in the liver was responsible for the different potency of the induction of peroxisomal beta-oxidation between PFCAs with different carbon chain lengths and between sexes., Perfluorononanoate (PFNA), a perfluorinated alkyl acid containing nine carbon chains, has been detected in abiotic and biotic matrices worldwide. Although a few studies have reported toxic effects of PFNA, little information of the mechanism has been offered. In this study, the effects of PFNA exposure on thymus and the related mechanisms were investigated. Male rats were orally dosed with 0, 1, 3, or 5 mg PFNA/kg/day for 14 days. A significant decrease of body weight and thymus weight were observed in the rats receiving 3 or 5 mg PFNA/kg/day. Histopathological examination revealed dose-dependent increases in thymocyte apoptosis. Rats receiving 3 or 5 mg PFNA/kg/day exhibited increased interleukin (IL)-1 and decreased IL-2 concentrations in sera, whereas elevated IL-4 and cortisol levels only occurred in the highest dose group. Quantitative real-time PCR indicated that expression of peroxisome proliferator-activated receptor alpha (PPAR-alpha) was increased in the thymi of all dosed rats, and a similar trend occurred for PPAR-gamma in the two highest dose groups. The mRNA levels of c-Jun NH(2)-terminal kinase (JNK), nuclear factor-kappa B, p65 subunit, and inhibitory protein IkappaBalpha were unchanged; however, increased and decreased mRNA levels of p38 kinase were found in rats exposed to 3 or 5 mg PFNA/kg/day, respectively. Decreased Bcl-2 mRNA levels were observed in rats receiving 5 mg PFNA/kg/day. A significant increase in protein levels of phospho-JNK was found in all PFNA-treated rats. Phospho-p38 was significantly enhanced in 1 and 3 mg PFNA/kg/day groups, whereas phospho-IkappaBalpha remained consistent in all rats studied. Together, these data suggested that apart from the activation of PPARs, PFNA exposure in rats lead to the alteration of serum cytokines, which subsequently activated mitogen-activated protein kinase signaling pathways and potentially modulated the immune system. Additionally, increased serum cortisol and decreased expression of Bcl-2 in thymus likely contributed to the PFNA-induced thymocyte apoptosis., ... This study explored the possible involvement of apoptotic signaling pathways in a nine-carbon-chain length PFAA-perfluorononanoic acid (PFNA)-induced splenocyte apoptosis. After a 14-day exposure to PFNA, rat spleens showed dose-dependent levels of apoptosis. The production of pro-inflammatory and anti-inflammatory cytokines was significantly increased and decreased, respectively. However, protein levels of tumor necrosis factor receptor 1 (TNFR1), fas-associated protein with death domain (FADD), caspase 8 and caspase 3, which are involved in inflammation-related and caspase-dependent apoptosis, were discordant. Peroxisome proliferator-activated receptors alpha (PPARalpha) and PPARgamma genes expression was up-regulated in rats treated with 3 or 5 mg/kg/day of PFNA, and the level of hydrogen peroxide (H2O2) increased concurrently in rats treated with the highest dose. Moreover, superoxide dismutase (SOD) activity and Bcl-2 protein levels were dramatically decreased in spleens after treatment with 3 and 5 mg/kg/day of PFNA. However, protein levels of Bax were unchanged. Apoptosis-inducing factor (AIF), an initiator of caspase-independent apoptosis, was significantly increased in all PFNA-dosed rats. Thus, oxidative stress and the activation of a caspase-independent apoptotic signaling pathway contributed to PFNA-induced apoptosis in rat splenocytes. | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

375-95-1 | |

| Record name | Perfluorononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorononan-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5830Z6S63M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoro-n-nonanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8040 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.